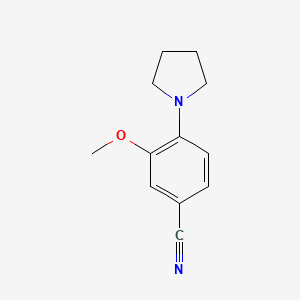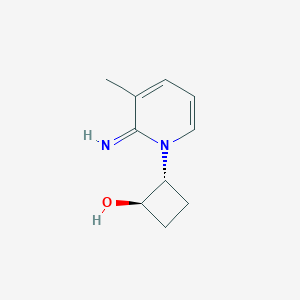
3-Méthoxy-4-(pyrrolidin-1-yl)benzonitrile
Vue d'ensemble
Description
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie contre le cancer
Le cycle pyrrolidine est une caractéristique commune de nombreux composés biologiquement actifs. La structure unique de ce composé chimique peut lui permettre d’agir comme un inhibiteur de certaines enzymes surexprimées dans les cellules cancéreuses, ce qui en fait un candidat pour des thérapies anticancéreuses ciblées .
Synthèse chimique
En tant que bloc de construction en synthèse chimique, le 3-Méthoxy-4-(pyrrolidin-1-yl)benzonitrile peut être utilisé pour créer une variété de molécules complexes. Ses sites réactifs en font un précurseur polyvalent pour la synthèse de produits pharmaceutiques et d’agrochimiques .
Découverte de médicaments
Dans la découverte de médicaments, le cycle pyrrolidine du composé peut être utilisé pour améliorer les propriétés pharmacocinétiques de nouveaux médicaments. Sa capacité à améliorer les caractéristiques médicamenteuses en fait un élément précieux pour la recherche en chimie médicinale .
Agents antimicrobiens
La recherche suggère que les dérivés de la pyrrolidine peuvent présenter des propriétés antimicrobiennes. Par conséquent, le this compound pourrait être utilisé pour développer de nouveaux agents antimicrobiens capables de lutter contre les souches résistantes de bactéries et de champignons .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 3-methoxy-4-(pyrrolidin-1-yl)benzonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various bioactive molecules .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—allows increased three-dimensional (3d) coverage .
Analyse Biochimique
Biochemical Properties
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine receptors, particularly the H3 receptor, demonstrating an IC50 value of 0.52 nM in H3R antagonism . This interaction suggests that 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile can modulate histamine-related pathways, potentially influencing various physiological processes.
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The compound’s ability to bind to specific receptors and modulate their activity underscores its potential as a biochemical tool.
Propriétés
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRCVWQIBKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261672 | |
| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-48-2 | |
| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)
![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)
![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)
![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)
